Structural Characterization and Analytical Profiling of 3-(2,3-Difluorophenoxy)azetidine (Linepemat)
Structural Characterization and Analytical Profiling of 3-(2,3-Difluorophenoxy)azetidine (Linepemat)
Executive Summary
3-(2,3-Difluorophenoxy)azetidine, internationally recognized by its INN Linepemat (developmental code IRL757), is an investigational cortical enhancer and nootropic agent[1]. Designed to modulate cortical catecholaminergic neurotransmission, it exhibits pro-motivational effects and is currently under investigation for the treatment of apathy and cognitive deficits in neurodegenerative conditions[2]. Structurally, the molecule comprises an azetidine ring linked via an ether bridge to a 2,3-difluorophenyl moiety[1].
As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating analytical framework for the structural characterization of this molecule. It details the physicochemical rationale, multinuclear NMR strategies, and high-resolution mass spectrometry (HRMS) workflows required to unequivocally validate its structural integrity.
Molecular Architecture and Physicochemical Rationale
The architectural design of 3-(2,3-Difluorophenoxy)azetidine (CAS: 1211876-03-7) is highly optimized for central nervous system (CNS) penetration and target engagement[2]. Every structural motif serves a distinct pharmacological and physicochemical purpose:
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Azetidine Core: The four-membered nitrogen heterocycle serves as a conformationally restricted basic center. Compared to larger homologues (e.g., pyrrolidines or piperidines), azetidines lower the overall lipophilicity (LogP) and reduce the molecular weight, thereby enhancing blood-brain barrier (BBB) permeability[3].
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2,3-Difluorophenoxy Moiety: The introduction of fluorine atoms at the 2 and 3 positions of the aromatic ring serves a dual purpose. First, the strong electron-withdrawing nature of fluorine modulates the electron density of the ether oxygen, subtly tuning the basicity of the distant azetidine nitrogen. Second, the robust C-F bonds block primary sites of cytochrome P450-mediated aromatic oxidation, significantly improving the metabolic half-life of the compound[1].
Structure-Activity Relationship (SAR) logic for Linepemat.
Quantitative Data Summary
Theoretical analytical parameters are critical for establishing baseline expectations before empirical testing. The table below summarizes the exact mass and elemental composition required for HRMS and elemental analysis validation[2].
| Analytical Parameter | Theoretical Value |
| Chemical Name | 3-(2,3-Difluorophenoxy)azetidine |
| INN / Code Name | Linepemat / IRL757 |
| Chemical Formula | C9H9F2NO |
| Molecular Weight | 185.17 g/mol |
| Monoisotopic Exact Mass | 185.0652 Da |
| Elemental Composition | C (58.38%), H (4.90%), F (20.52%), N (7.56%), O (8.64%) |
| Expected [M+H]+ (ESI+) | m/z 186.0730 |
Analytical Characterization Workflows
To unequivocally confirm the structure of 3-(2,3-Difluorophenoxy)azetidine, a multi-modal analytical approach is required. Causality dictates that no single technique is sufficient; MS provides composition, while NMR provides connectivity.
High-Resolution Mass Spectrometry (LC-HRMS)
HRMS provides the fundamental proof of elemental composition. Utilizing Electrospray Ionization in positive mode (ESI+), the molecule readily protonates at the secondary azetidine nitrogen to yield an [M+H]+ ion. The self-validating aspect of this technique relies on Collision-Induced Dissociation (CID). MS/MS fragmentation typically targets the ether linkage, resulting in the neutral loss of 2,3-difluorophenol or the formation of a highly stable azetine fragment (m/z 56.0500), which acts as a diagnostic marker for the azetidine ring.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy maps the exact connectivity and stereoelectronic environment of the molecule.
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¹⁹F NMR: With a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, ¹⁹F NMR is highly sensitive. The two fluorine atoms at positions 2 and 3 are chemically non-equivalent, yielding two distinct signals. The ortho F-F coupling constant (³J_FF ~ 20-25 Hz) provides definitive proof of the 2,3-substitution pattern, acting as an internal structural verification.
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¹H & ¹³C NMR: The azetidine protons exhibit complex multiplet splitting due to the puckered conformation of the four-membered ring. The ¹³C spectrum will display characteristic carbon-fluorine scalar couplings (¹J_CF, ²J_CF, ³J_CF), splitting the aromatic carbon signals into doublets or doublets of doublets, confirming the proximity of the fluorine atoms to the ether linkage.
Analytical workflow for the structural validation of Linepemat.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating internal standards and calibrants to ensure absolute data trustworthiness.
Protocol 1: LC-HRMS/MS Structural Validation
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Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote ionization.
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Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Employ a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometer Calibration (Self-Validation Step): Prior to the run, infuse a standard tuning mix to calibrate the Q-TOF or Orbitrap instrument, ensuring mass accuracy is < 2 ppm. Use an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously during the run for real-time mass correction.
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Data Acquisition: Operate in ESI+ mode. Acquire full-scan MS data (m/z 100–1000) and Data-Dependent MS/MS (DDA) targeting the predicted precursor m/z 186.0730.
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Data Interpretation: Extract the ion chromatogram (XIC) for m/z 186.0730. Verify that the mass error is within ±5 ppm of the theoretical monoisotopic mass. Analyze the MS/MS spectra for the diagnostic cleavage of the ether bond.
Protocol 2: Multinuclear NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl3). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
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Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe to maximize the signal-to-noise ratio.
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¹H NMR Acquisition: Execute a standard 1D ¹H pulse sequence (e.g., zg30). Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of all protons.
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¹⁹F NMR Acquisition: Execute a 1D ¹⁹F pulse sequence with ¹H decoupling (igig) to simplify the spectrum by removing proton-fluorine scalar couplings. Acquire 64 scans. Reference the spectrum to an external standard of Trichlorofluoromethane (CFCl3) at 0.00 ppm.
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¹³C NMR Acquisition: Execute a ¹H-decoupled ¹³C pulse sequence (zgpg30). Acquire a minimum of 1024 scans with a D1 of 2 seconds.
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Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C/¹⁹F) prior to Fourier transformation. Phase and baseline correct the spectra. Analyze the ¹³C spectrum specifically for C-F coupling constants to validate the aromatic substitution pattern.
Conclusion
The structural characterization of 3-(2,3-Difluorophenoxy)azetidine requires a rigorous, orthogonal analytical approach. By combining the elemental precision of LC-HRMS with the stereoelectronic mapping capabilities of multinuclear NMR (specifically leveraging ¹⁹F spectroscopy), researchers can establish a self-validating dataset that unequivocally confirms the molecular architecture of this promising nootropic agent.
References
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Linepemat , Wikipedia, The Free Encyclopedia. Available at:[Link]
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Proposed INN: List 134 International Nonproprietary Names for Pharmaceutical Substances (INN) , World Health Organization (WHO Drug Information, Vol. 39, No. 4, 2025). Available at:[Link]
